2-Bromo-3-methylphenylboronic acid

Description

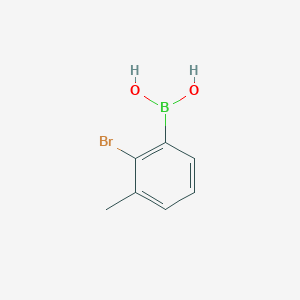

2-Bromo-3-methylphenylboronic acid (CAS 2304635-39-8) is an arylboronic acid derivative with the molecular formula C₇H₇BBrO₂ and a molecular weight of 215.85 g/mol. It features a boronic acid (-B(OH)₂) group at the phenyl ring’s position 1, a bromine substituent at position 2, and a methyl group at position 3 . This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical to pharmaceuticals and materials science.

Properties

IUPAC Name |

(2-bromo-3-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUUIUQTUYDPNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylphenylboronic acid typically involves the borylation of the corresponding brominated methylbenzene. One common method is the reaction of 2-bromo-3-methylbenzene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

Oxidizing Agents: Like hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Substituted Derivatives: From nucleophilic substitution.

Scientific Research Applications

2-Bromo-3-methylphenylboronic acid is an organoboron compound with a wide range of applications in scientific research, particularly in organic synthesis. It is characterized by a boronic acid group attached to a brominated methylphenyl ring, making it a versatile reagent in various chemical transformations.

Scientific Research Applications

This compound is used in chemistry, biology, medicine, and industry.

Chemistry

- Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Specifically, it plays a crucial role in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

- Biaryl Compounds: this compound is used in the synthesis of biaryl compounds through Suzuki-Miyaura coupling.

- Phenols: It is also used in the synthesis of phenols through oxidation reactions.

- Substituted Derivatives: This compound is utilized in creating substituted derivatives via nucleophilic substitution.

Biology

- Drug Development: this compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

- Enzyme Inhibition: Boronic acids, including this compound, act as reversible competitive inhibitors of class C β-lactamases .

Medicine

- Boron Neutron Capture Therapy (BNCT): It is investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry

- Advanced Materials: this compound is utilized in the production of advanced materials, such as polymers and electronic components.

Preparation Methods

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylphenylboronic acid primarily involves its role as a boron donor in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine atom can also participate in substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Biological Activity

2-Bromo-3-methylphenylboronic acid (C7H8BBrO2) is a compound that has garnered interest due to its unique structural features and potential biological activities. Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which can be exploited in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, its potential therapeutic applications, and relevant research findings.

Chemical Structure

- Molecular Formula: C7H8BBrO2

- SMILES: B(C1=C(C(=CC=C1)C)Br)(O)O

- InChI: InChI=1S/C7H8BBrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the bromine atom enhances electrophilicity, allowing the compound to participate in nucleophilic substitution reactions. This property is significant for the development of therapeutic agents targeting specific proteins or enzymes.

Key Mechanisms:

-

Enzyme Inhibition:

- Boronic acids have been shown to inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Studies indicate that this compound may exhibit similar inhibitory effects against class C β-lactamases, enhancing the efficacy of existing antibiotics when used in combination therapies .

- Interaction with Insulin:

- Covalent Bond Formation:

Antimicrobial Activity

A study demonstrated that boronic acids, including derivatives like this compound, possess antimicrobial properties through their action on bacterial enzymes. The compound showed a significant reduction in bacterial growth when tested against strains of Pseudomonas aeruginosa, indicating its potential as an adjunctive treatment in antibiotic therapy .

Cancer Research

Boronic acids have been explored as potential anti-cancer agents due to their interactions with cellular pathways involved in tumor growth. For instance, studies have shown that certain boronic acid derivatives can inhibit bromodomain-containing proteins (BRDs), which are implicated in cancer progression. The inhibition of BRD9 by compounds similar to this compound has been linked to reduced tumor growth in various cancer models .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.